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Compound of Interest

Compound Name: EIDD-1931

Cat. No.: B613837

Introduction

EIDD-1931, also known as [3-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog
with broad-spectrum antiviral activity against a variety of RNA viruses, including coronaviruses,
influenza, and Ebola virus.[1][2][3] It functions through a mechanism of lethal mutagenesis,
where its triphosphate form is incorporated into viral RNA by the viral RNA-dependent RNA
polymerase, leading to an accumulation of errors that inhibit viral replication.[2][4] Due to low
oral bioavailability in some species, prodrugs have been developed, most notably Molnupiravir
(EIDD-2801, MK-4482), which is the isobutyryl ester prodrug of EIDD-1931.[1][5] This
document outlines established synthetic protocols for EIDD-1931 and its derivatives, providing
detailed experimental procedures and comparative data.

Synthetic Strategies Overview

The synthesis of EIDD-1931 and its derivatives can be primarily achieved through two main
routes starting from common nucleosides: Uridine or Cytidine. A third approach involves the
direct modification of EIDD-1931 to create various prodrugs.

o Synthesis from Uridine: This is a widely reported multi-step method. It involves the protection
of the hydroxyl groups on the ribose sugar, activation of the C4 position on the uracil ring,
reaction with hydroxylamine, and subsequent deprotection to yield EIDD-1931.[6][7]

¢ Synthesis from Cytidine: This approach offers a more direct conversion. It can involve a
direct hydroxylamination reaction on the cytidine base or a multi-step process involving
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selective acylation and subsequent transamination.[8][9]

o Synthesis of Derivatives: Prodrugs and other derivatives are typically synthesized from a
protected EIDD-1931 intermediate. For instance, Molnupiravir is formed by esterification of
the 5'-hydroxyl group.[10] Other N4-(acyloxy) and 5'-O-ester derivatives can also be
prepared to explore structure-activity relationships.[11][12]

The relationship between EIDD-1931, its prodrug Molnupiravir, and its active form is crucial for
understanding its mechanism of action.
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Figure 1: Metabolic activation pathway of Molnupiravir.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the key synthetic routes to EIDD-1931 and
its prominent derivative, Molnupiravir.

Table 1: Synthesis of Molnupiravir from Uridine (5-Step Route)[7]
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Step Reaction Key Reagents Yield
2,2-
1 Acetonide Protection dimethoxypropane, 91%
H2S0a4
o Isobutyric anhydride,
2 Esterification ~99% (crude)
TEA, DMAP
o 1,2,4-triazole, POCI3,
3 C4 Activation 92% (over 2 steps)
DIPEA
Hydroxylamine Aqueous
4 Y _ y f _ 91%
Reaction hydroxylamine
5 Deprotection HCI, H20, MeCN 76%
- Overall Yield - ~57%
Table 2: Synthesis of Molnupiravir from Cytidine (4-Step Route)[10]
Step Reaction Key Reagents Overall Yield
Acetonide protection,
esterification,
1-4 o - 42%
hydroxyamination,
and deprotection
Table 3: Synthesis of EIDD-1931 from Uridine[6]
Step Reaction Key Reagents Yield
1 Silyl Protection TBDMSCI, Imidazole 79%
C4 Activation &
, TPSCI,
2 Hydroxylamine . 54%
) Hydroxylamine
Reaction
3 Deprotection NHa4F 45%
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Experimental Protocols

This section provides detailed methodologies for the synthesis of EIDD-1931 and its
derivatives.

Protocol 1: Synthesis of EIDD-1931 from Uridine

This protocol is based on the synthetic route involving silyl protection.[6]

TBDMSCL 1. TPSCI ) )
Uridine |—midazole, DMF g | 1 TRDMS - O-uridine |—2-Hydroxylamine g | N4’hydg’_)g/’£i';]£BDMs’ L | EIDD-1931

Click to download full resolution via product page
Figure 2: Workflow for the synthesis of EIDD-1931 from Uridine.

Step 1: Synthesis of 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-D-uridine (4)

To a solution of uridine (1 equivalent) in N,N-dimethylformamide (DMF), add imidazole.
e Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCI) portion-wise.
o Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

e Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl
acetate).

e Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced
pressure.

» Purify the crude product by silica gel chromatography to obtain the silylated uridine derivative
(Yield: 79%).[6]

Step 2: Synthesis of N4-hydroxy-2',3',5'-tris-O-(tert-butyldimethylsilyl)-D-cytidine (6a)
o Dissolve the silylated uridine (1 equivalent) in an appropriate solvent (e.g., CH2Clz2).

e Add 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCI) and stir at room temperature.
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 In a separate flask, prepare a solution of hydroxylamine.

e Add the hydroxylamine solution to the reaction mixture and stir until the conversion is
complete.

o Work up the reaction by washing with aqueous solutions and purify by chromatography to
yield the N4-hydroxy intermediate (Yield: 54%).[6]

Step 3: Synthesis of N4-Hydroxycytidine (EIDD-1931) (1)

Dissolve the N4-hydroxy intermediate (6a) in methanol (MeOH).

Add ammonium fluoride (NH4F) to the solution.

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

Concentrate the mixture and purify the residue by chromatography to afford EIDD-1931
(Yield: 45%).[6]

Protocol 2: Synthesis of Molnupiravir from Cytidine

This protocol outlines a scalable, four-step synthesis.[10]

Acetonide Esterification Deprotection

- Protection Acetonide Protected Isobutyric Anhydride 5'-O-isobutyryl Hydroxyamination Penultimate Formic Acid, e
SyiEne Cytidine Intermediate (8) Intermediate (6) ety

Click to download full resolution via product page
Figure 3: Workflow for the synthesis of Molnupiravir from Cytidine.
Step 1: Acetonide Protection

e Suspend cytidine in acetone and add 2,2-dimethoxypropane and a catalytic amount of an
acid (e.g., sulfuric acid).

 Stir the mixture at room temperature until the reaction is complete.

» Neutralize the acid with a base (e.g., triethylamine) and filter the resulting solid.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9905048/
https://www.benchchem.com/product/b613837?utm_src=pdf-body
https://www.benchchem.com/product/b613837?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905048/
https://medicines4all.vcu.edu/media/medicines4all/assets/documents/acs.oprd.1c00219_4.pdf
https://www.benchchem.com/product/b613837?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Wash the solid with an appropriate solvent and dry to obtain the acetonide-protected
cytidine.

Step 2: 5'-O-Esterification

e Suspend the protected cytidine in acetonitrile.

e Add isobutyric anhydride and a base such as 1,8-diazabicyclo[5.4.0Jundec-7-ene (DBU).
« Stir the reaction at room temperature.

e Upon completion, perform an aqueous workup and crystallize the product from a suitable
solvent system to yield the ester intermediate (Yield: 78%).[10]

Step 3: Hydroxyamination

o Dissolve the ester intermediate in a solvent mixture (e.g., water/isopropanol).
e Add hydroxylamine hydrochloride and a base to adjust the pH.

o Heat the reaction mixture until the starting material is consumed.

e Cool the mixture and crystallize the product. Filter and dry to obtain the penultimate
intermediate (Yield: 96%).[10]

Step 4: Acetonide Deprotection

o Treat the penultimate intermediate with formic acid.
 Stir at room temperature until the reaction is complete.
« |solate the final product, Molnupiravir, by crystallization.

e The overall yield for this four-step process is reported to be 42%.[10]

Protocol 3: Synthesis of 5'-O-Ester Derivatives of N4-
hydroxycytidine
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This protocol uses a protected NHC intermediate and Steglich esterification to synthesize novel
derivatives.[12]

Step 1: Preparation of N4-dimethoxytrityloxy-2',3'-O-isopropylidenecytidine (Protected NHC)

e Protect the 2' and 3' hydroxyl groups of N4-hydroxycytidine (NHC) using acetonide.

o Subsequently, protect the N4-hydroxyl group with 4,4'-dimethoxytrityl chloride (DMTrCI) to
yield the fully protected intermediate.

Step 2: Steglich Esterification

» Dissolve the protected NHC (1 equivalent), a carboxylic acid of choice (1.5 equivalents), and
a catalytic amount of DMAP in dichloromethane (CH2Cl2).

e Add 1,3-dicyclohexylcarbodiimide (DCC) (2.25 equivalents) to the mixture.
 Stir the reaction at room temperature for approximately 2 hours.

« Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

» Purify the crude product by flash chromatography.

Step 3: Acid Hydrolysis (Deprotection)

o Subject the purified 5'-O-ester conjugate to acid hydrolysis using an 80% aqueous solution of
formic acid.

 Stir at room temperature for 20 hours to remove both the DMTr and acetonide protecting
groups.

« Isolate the final 5'-O-ester derivative by flash chromatography on silica gel. (Example Yield
for 5'-0O-Phenoxyacetyl-N4-hydroxycytidine: 54.6%).[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9227765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9227765/
https://www.mdpi.com/1999-4915/14/6/1142
https://www.biosynth.com/p/AE177054/3258-02-4-eidd-1931
https://www.invivochem.cn/molnupiravir.html
https://www.invivochem.cn/molnupiravir.html
https://www.invivochem.cn/molnupiravir.html
https://www.medchemexpress.com/eidd-2801.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9905048/
https://www.chemicalbook.com/article/how-is-molnupiravir-synthesised.htm
https://patents.google.com/patent/CN113307833A/en
https://patents.google.com/patent/CN113307833A/en
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c754ff9abda2432ff8e284/original/progress-towards-a-large-scale-synthesis-of-molnupiravir-mk-4482-eidd-2801-from-cytidine.pdf
https://medicines4all.vcu.edu/media/medicines4all/assets/documents/acs.oprd.1c00219_4.pdf
https://www.semanticscholar.org/paper/New-N-4-Hydroxycytidine-Derivatives%3A-Synthesis-and-Ivanov-Antonova/2ee2adab50ba6a24127bc07d28366d20b8fc10e3
https://www.mdpi.com/1424-8247/17/1/35
https://www.benchchem.com/product/b613837#method-for-synthesizing-eidd-1931-and-its-derivatives
https://www.benchchem.com/product/b613837#method-for-synthesizing-eidd-1931-and-its-derivatives
https://www.benchchem.com/product/b613837#method-for-synthesizing-eidd-1931-and-its-derivatives
https://www.benchchem.com/product/b613837#method-for-synthesizing-eidd-1931-and-its-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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